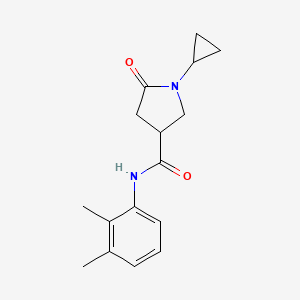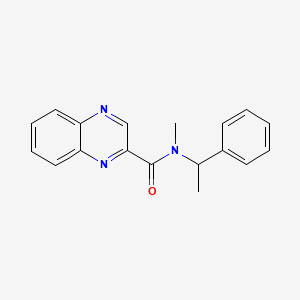
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide, also known as PQ, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. PQ is a quinoxaline derivative that has a unique chemical structure, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide is not fully understood. However, it has been suggested that N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide may exert its pharmacological effects by modulating the activity of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the survival and growth of neurons.
Biochemical and Physiological Effects:
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have a range of pharmacological effects, making it a versatile tool for studying various scientific research areas. However, one limitation of using N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide. One area of interest is the development of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide and its potential as a pharmacological tool. Finally, research is needed to explore the potential of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in other scientific research areas, such as cancer research and drug addiction.
合成法
The synthesis of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide involves the reaction of 2-aminoquinoxaline with N-methyl-N-(1-phenylethyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide.
科学的研究の応用
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been studied extensively for its potential as a pharmacological tool in various scientific research areas. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have anticonvulsant and antinociceptive properties.
特性
IUPAC Name |
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(14-8-4-3-5-9-14)21(2)18(22)17-12-19-15-10-6-7-11-16(15)20-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINWFKFECDNQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

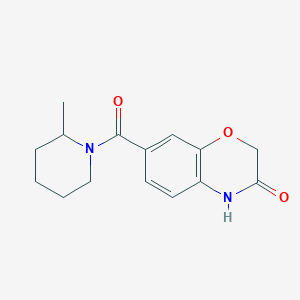
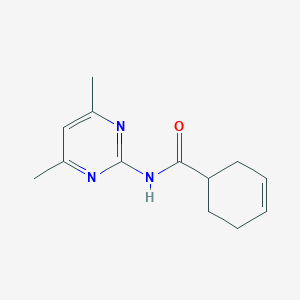




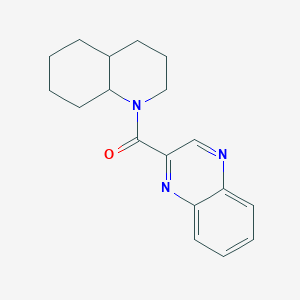

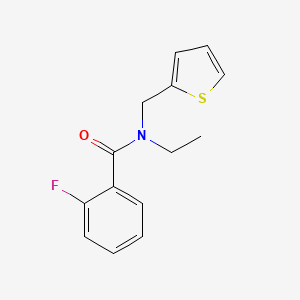
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
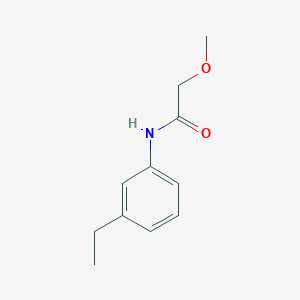
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)

